molecular formula C11H12F3N3O6 B12103486 N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B12103486
M. Wt: 339.22 g/mol
InChI Key: LXCNOCVKVXQYCX-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. Its systematic name is [3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate .
  • It consists of a ribose sugar backbone (oxolan-2-yl) with a nucleobase (2,4-dioxopyrimidin-1-yl) attached.
  • The trifluoroacetamide group is also present, contributing to its overall structure.
  • Preparation Methods

      Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves chemical transformations of simpler precursors.

      Industrial Production: Industrial-scale synthesis may involve enzymatic processes or chemical modifications of related compounds.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound, which can have applications in drug development or materials science.

  • Scientific Research Applications

      Chemistry: Used as a building block in nucleotide synthesis.

      Biology: Investigated for its role in RNA modification and cellular processes.

      Medicine: Potential antiviral or anticancer properties due to its involvement in protein glycosylation inhibition.

      Industry: May find applications in biotechnology and pharmaceuticals.

  • Mechanism of Action

      Targets: Likely interacts with enzymes involved in glycosylation pathways.

      Pathways: Disrupts protein glycosylation, affecting protein folding, stability, and function.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C11H12F3N3O6

    Molecular Weight

    339.22 g/mol

    IUPAC Name

    N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide

    InChI

    InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22)

    InChI Key

    LXCNOCVKVXQYCX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F

    Origin of Product

    United States

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